![molecular formula C7H4ClN3O B1384357 8-Cloro-pirido[3,4-d]pirimidin-4-ol CAS No. 84341-13-9](/img/structure/B1384357.png)

8-Cloro-pirido[3,4-d]pirimidin-4-ol

Descripción general

Descripción

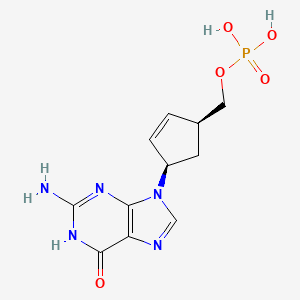

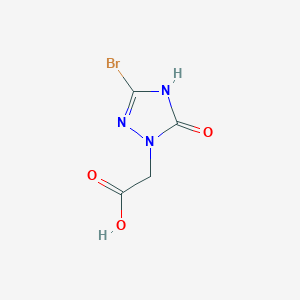

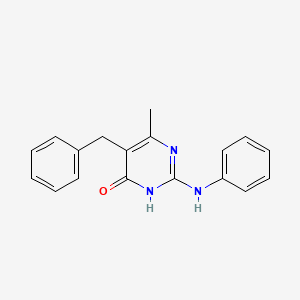

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloropyrido[3,4-d]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloropyrido[3,4-d]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de la Desmetilasa de Lisina de Histonas

“8-Cloro-pirido[3,4-d]pirimidin-4-ol” derivados se han encontrado que son potentes inhibidores de las desmetilasas de lisina de histonas (KDMs), específicamente las subfamilias KDM4 (JMJD2) y KDM5 (JARID1) . Estos compuestos se unen al Fe(II) en el sitio activo de estas enzimas . Han mostrado actividad equipotente contra KDM4 y KDM5, selectividad sobre ejemplos representativos de las subfamilias KDM2, KDM3 y KDM6, y han demostrado permeabilidad celular . En un ensayo basado en células, estos compuestos han mostrado inhibición de la desmetilación de H3K9Me3 y H3K4Me3 .

Antagonistas del Receptor de Quimiocina Humana CXCR2

Análogos de pirido[3,4-d]pirimidina se han explorado como antagonistas del receptor de quimiocina humano CXCR2 . La señalización CXCR2 regulada positivamente se encuentra en numerosas enfermedades inflamatorias, autoinmunes y neurodegenerativas, así como en el cáncer . Por lo tanto, el antagonismo de CXCR2 es una estrategia terapéutica prometedora para el tratamiento de estos trastornos . Un análogo de 6-furanil-pirido[3,4-d]pirimidina ha mostrado una potencia antagónica similar al impacto original .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in research for its potential biological activities .

Pharmacokinetics

The compound has a high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Chloropyrido[3,4-d]pyrimidin-4-ol. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and cellular environment may also influence its action and efficacy .

Análisis Bioquímico

Biochemical Properties

8-Chloropyrido[3,4-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 (JMJD2) and KDM5 (JARID1) subfamilies . These interactions are essential for regulating gene expression and maintaining cellular homeostasis. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the epigenetic landscape of the cell.

Cellular Effects

8-Chloropyrido[3,4-d]pyrimidin-4-ol has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of KDMs leads to changes in histone methylation patterns, which in turn affects gene expression . Additionally, the compound has been shown to exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of 8-Chloropyrido[3,4-d]pyrimidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the Fe(II) in the active site of KDMs, inhibiting their demethylase activity . This inhibition results in the accumulation of methylated histones, leading to altered gene expression profiles. Furthermore, the compound’s ability to permeate cells and inhibit KDMs selectively over other subfamilies highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloropyrido[3,4-d]pyrimidin-4-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of KDM activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 8-Chloropyrido[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and off-target effects . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

8-Chloropyrido[3,4-d]pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s inhibition of KDMs affects metabolic flux and metabolite levels, further influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of 8-Chloropyrido[3,4-d]pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate the blood-brain barrier and its high gastrointestinal absorption highlight its potential for systemic therapeutic applications . Additionally, its distribution within tissues and cells affects its localization and accumulation, influencing its overall efficacy and safety profile.

Subcellular Localization

8-Chloropyrido[3,4-d]pyrimidin-4-ol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with KDMs and other biomolecules, ensuring its effective inhibition of enzyme activity and modulation of gene expression.

Propiedades

IUPAC Name |

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUERZTTWXDSSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84341-13-9 | |

| Record name | 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)

![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)